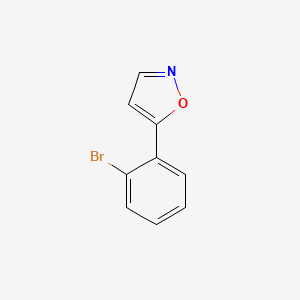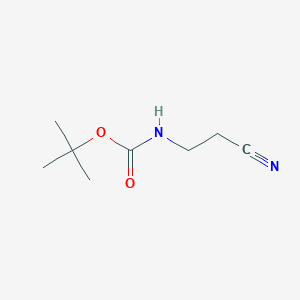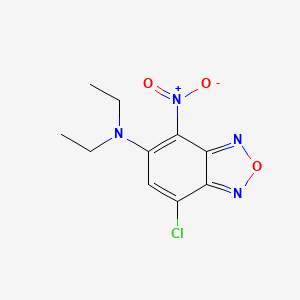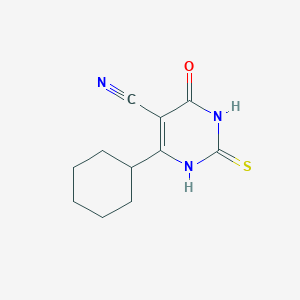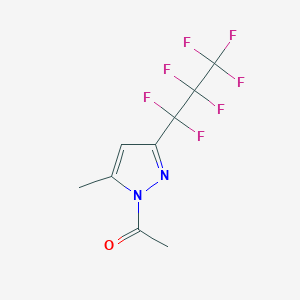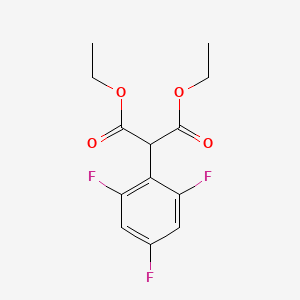
Diethyl (2,4,6-trifluorophenyl)malonate
Descripción general
Descripción
Diethyl (2,4,6-trifluorophenyl)malonate is an organic compound with the molecular formula C13H13F3O4. It is a derivative of malonic acid, where the hydrogen atoms of the malonate group are replaced by diethyl and 2,4,6-trifluorophenyl groups. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (2,4,6-trifluorophenyl)malonate can be synthesized through a multi-step process. One common method involves the reaction of 2,4,6-trifluorobenzaldehyde with diethyl malonate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2,4,6-trifluorophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to form the corresponding malonic acid derivative.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate
Acids: Hydrochloric acid, sulfuric acid
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The hydrolysis of this compound yields 2,4,6-trifluorophenylmalonic acid.
Aplicaciones Científicas De Investigación
Diethyl (2,4,6-trifluorophenyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of fluorinated polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of diethyl (2,4,6-trifluorophenyl)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the trifluorophenyl group enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The compound can interact with molecular targets, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl malonate
- Diethyl (2,4-difluorophenyl)malonate
- Diethyl (2,6-difluorophenyl)malonate
Uniqueness
Diethyl (2,4,6-trifluorophenyl)malonate is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its chemical properties compared to other malonate derivatives. This trifluorination enhances its reactivity and makes it a valuable intermediate in the synthesis of fluorinated compounds .
Propiedades
IUPAC Name |
diethyl 2-(2,4,6-trifluorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O4/c1-3-19-12(17)11(13(18)20-4-2)10-8(15)5-7(14)6-9(10)16/h5-6,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCISIBKCNTCLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1F)F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382195 | |
| Record name | Diethyl (2,4,6-trifluorophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262609-07-4 | |
| Record name | 1,3-Diethyl 2-(2,4,6-trifluorophenyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262609-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (2,4,6-trifluorophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanedioic acid, 2-(2,4,6-trifluorophenyl)-, 1,3-diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
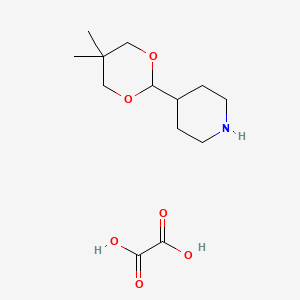
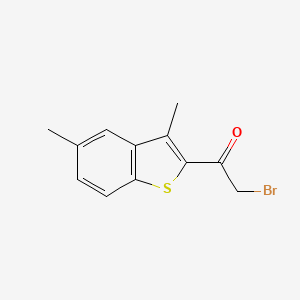
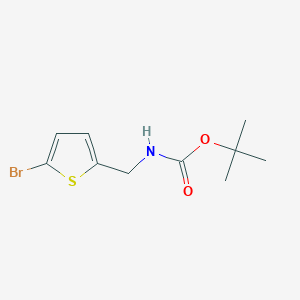
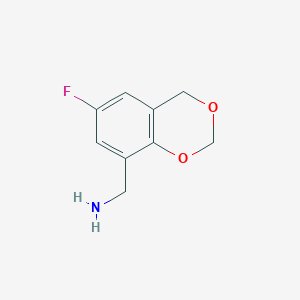
![[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol](/img/structure/B1333684.png)
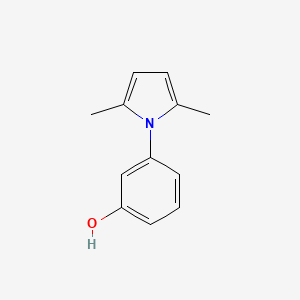
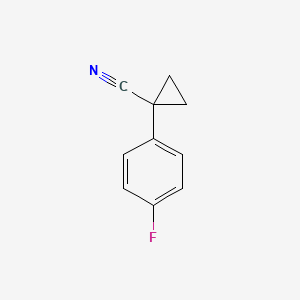
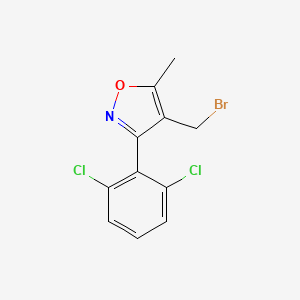
![N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1333690.png)
